molecular formula C16H15ClN2O B11351871 5-chloro-2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazole

5-chloro-2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11351871
M. Wt: 286.75 g/mol
InChI Key: LYPONKNDBXWKNT-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole: is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a chloro group at the 5-position and a 2,5-dimethylphenoxy methyl group at the 2-position of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-[(2,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethylphenol and 5-chloro-1H-1,3-benzodiazole.

    Formation of 2,5-dimethylphenoxy methyl chloride: This intermediate is prepared by reacting 2,5-dimethylphenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The 2,5-dimethylphenoxy methyl chloride is then reacted with 5-chloro-1H-1,3-benzodiazole in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Various substituted benzodiazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzodiazole ring.

    Reduction Products: Reduced forms of the benzodiazole ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.

Biology and Medicine:

    Biological Probes: It can be used as a fluorescent probe in biological assays to study various biochemical processes.

Industry:

    Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2,5-dimethylphenoxy)methyl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used. For example, if used as a central nervous system drug, it may interact with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

    5-Chloro-2-methylbenzodiazole: Similar structure but lacks the phenoxy methyl group.

    2,5-Dimethylphenoxy benzodiazole: Similar structure but lacks the chloro group.

Uniqueness:

    Structural Features: The presence of both the chloro group and the 2,5-dimethylphenoxy methyl group makes this compound unique compared to its analogs.

    Reactivity: The combination of these functional groups imparts distinct reactivity patterns, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-10-3-4-11(2)15(7-10)20-9-16-18-13-6-5-12(17)8-14(13)19-16/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

LYPONKNDBXWKNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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